Home > Products > Screening Compounds P55573 > Lipoxin A4 methyl ester
Lipoxin A4 methyl ester - 97643-35-1

Lipoxin A4 methyl ester

Catalog Number: EVT-1200515
CAS Number: 97643-35-1
Molecular Formula: C21H34O5
Molecular Weight: 366.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lipoxin A4 Methyl Ester (LXA4 ME) is a synthetic analog of Lipoxin A4 (LXA4), a naturally occurring specialized pro-resolving mediator (SPM) derived from arachidonic acid through the lipoxygenase pathway. [] LXA4 belongs to a class of endogenous lipid mediators that play a crucial role in resolving inflammation and promoting tissue repair. [] LXA4 ME exhibits enhanced stability compared to its natural counterpart, making it a valuable tool for scientific research investigating the therapeutic potential of LXA4. []

Lipoxin A4 (LXA4)

  • Compound Description: Lipoxin A4 (LXA4) is an endogenous lipid mediator derived from arachidonic acid through the lipoxygenase pathway. It exhibits potent anti-inflammatory and pro-resolving properties, regulating leukocyte trafficking and promoting the resolution phase of inflammation. []
  • Relevance: LXA4 is the parent compound of Lipoxin A4 methyl ester. Lipoxin A4 methyl ester is a more stable, synthetic analog of LXA4 designed for enhanced pharmacological properties. Both compounds share similar anti-inflammatory activities and mechanisms of action, targeting pathways like NF-κB and p38-MAPK. [, , ]

15-Epi-Lipoxin A4

  • Compound Description: 15-Epi-Lipoxin A4 belongs to the class of aspirin-triggered lipoxins. It is generated through the acetylation of cyclooxygenase-2 by aspirin, leading to the production of 15R-hydroxyeicosatetraenoic acid, which is subsequently converted to 15-epi-LXA4. Similar to LXA4, it displays anti-inflammatory and pro-resolving effects. [, ]
  • Relevance: 15-Epi-Lipoxin A4 shares a close structural resemblance with Lipoxin A4 methyl ester and exerts comparable anti-inflammatory activities. Both compounds highlight the therapeutic potential of targeting the lipoxin pathway for inflammatory disorders. [, ]

15-Epi-16-(p-fluoro)-phenoxy-Lipoxin A4 Methyl Ester (ATLa)

  • Compound Description: ATLa is a synthetic analog of aspirin-triggered Lipoxin A4 designed for enhanced stability and potency. It exhibits potent anti-inflammatory activities, particularly in inhibiting neutrophil chemotaxis and activation. ATLa achieves its effects by blocking the phosphorylation of leukocyte-specific protein 1 and inhibiting the p38-MAPK pathway. [, ]
  • Relevance: ATLa, as a stable analog of aspirin-triggered LXA4, shares structural similarities and pharmacological properties with Lipoxin A4 methyl ester. Both compounds demonstrate the potential of synthetic lipoxin analogs as therapeutic agents for inflammatory diseases. [, ]

Leukotriene B4 (LTB4)

  • Compound Description: Leukotriene B4 is a pro-inflammatory lipid mediator produced from arachidonic acid via the 5-lipoxygenase pathway. It plays a significant role in recruiting and activating leukocytes to the site of inflammation. []
  • Relevance: LTB4 serves as a contrasting pro-inflammatory counterpart to Lipoxin A4 methyl ester. While Lipoxin A4 methyl ester exhibits anti-inflammatory effects, LTB4 promotes inflammation. The opposing roles of these compounds underscore the complex interplay between different lipid mediators in regulating inflammation. []

Resolvins and Protectins

  • Compound Description: Resolvins and protectins constitute families of endogenous lipid mediators with potent anti-inflammatory and pro-resolving properties. They are derived from omega-3 fatty acids, such as eicosapentaenoic acid and docosahexaenoic acid, through enzymatic pathways involving lipoxygenases. These mediators actively promote the resolution phase of inflammation, facilitating tissue repair and restoring homeostasis. []
  • Relevance: While not structurally identical, resolvins and protectins share a functional connection with Lipoxin A4 methyl ester. All three represent endogenous anti-inflammatory mediators highlighting the therapeutic potential of targeting pro-resolution pathways in inflammatory diseases. []
Source and Classification

Lipoxin A4 methyl ester is classified as an eicosanoid, specifically a lipoxin. It is generated through the enzymatic oxidation of arachidonic acid via lipoxygenase pathways. Lipoxins are known for their anti-inflammatory properties and are primarily synthesized in human cells through two main pathways: one involving 15-lipoxygenase in epithelial cells and monocytes, and another involving 5-lipoxygenase in neutrophils and subsequent conversion by 12-lipoxygenase in platelets .

Synthesis Analysis

The synthesis of Lipoxin A4 methyl ester can be achieved through various methods:

  1. Chemical Synthesis: One approach involves the iodination method starting with 15S-hydroxyeicosatetraenoic acid methyl ester. This compound undergoes a series of reactions to yield Lipoxin A4 methyl ester .
  2. Enzymatic Synthesis: Lipoxygenases can catalyze the conversion of arachidonic acid to Lipoxin A4 methyl ester. This process often involves transcellular biosynthesis where multiple cell types contribute to the formation of lipoxins .
  3. Chemical-Enzymatic Synthesis: This hybrid method combines chemical steps with enzymatic reactions to enhance yield and specificity .
Molecular Structure Analysis

Lipoxin A4 methyl ester has a complex molecular structure characterized by multiple hydroxyl groups and a triene configuration. Its chemical formula is C20H32O4, indicating the presence of four oxygen atoms within its structure. The specific stereochemistry at various carbon atoms contributes to its biological activity, with particular focus on the 5S, 6R, and 15S configurations that are crucial for receptor interactions .

Chemical Reactions Analysis

Lipoxin A4 methyl ester participates in several significant chemical reactions:

  • Hydrolysis: It can be hydrolyzed to form Lipoxin A4, which is biologically active.
  • Oxidation: Under certain conditions, it can be oxidized to form various metabolites that may have different biological activities.
  • Receptor Binding: The compound interacts with specific receptors such as FPR2/ALX, influencing downstream signaling pathways involved in inflammation resolution .
Mechanism of Action

The mechanism of action of Lipoxin A4 methyl ester involves several pathways:

  • Inhibition of Pro-inflammatory Mediators: It decreases the production of pro-inflammatory cytokines like interleukin-1 and tumor necrosis factor-alpha while promoting anti-inflammatory cytokines such as interleukin-10 .
  • Receptor Activation: The binding to FPR2/ALX receptors triggers intracellular signaling cascades that promote cell survival, migration, and differentiation .
  • Regulation of Autophagy: It has been shown to modulate autophagic processes via the activation of specific protein kinases, contributing to its protective roles in various inflammatory conditions .
Physical and Chemical Properties Analysis

Lipoxin A4 methyl ester is characterized by:

  • Molecular Weight: Approximately 336.47 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is relatively stable under physiological conditions but can undergo hydrolysis and oxidation when exposed to light or air.

These properties influence its bioavailability and efficacy in biological systems .

Applications

Lipoxin A4 methyl ester has several scientific applications:

  1. Anti-inflammatory Research: Its role in modulating inflammation makes it a candidate for therapeutic interventions in conditions like asthma, cardiovascular diseases, and neurodegenerative disorders .
  2. Neuroprotection: Studies indicate potential benefits in protecting neuronal tissues during ischemic events by regulating inflammatory responses .
  3. Drug Development: Due to its favorable pharmacological profile, it serves as a model compound for developing stable analogs that can be used in clinical settings for treating inflammatory diseases .
Introduction to Lipoxin A4 Methyl Ester (LXA4 ME)

Structural and Biochemical Properties of LXA4 ME

LXA4 ME (chemical formula: C21H34O5; CAS No.: 97643-35-1; molecular weight: 366.49 g/mol) is characterized by a trihydroxy fatty acid backbone incorporating a conjugated tetraene system [1] [6]. The defining structural modification is the methyl esterification at the carboxylic acid terminus (C-1 position) of native LXA4. This esterification confers two critical biochemical advantages:

  • Enhanced Lipid Solubility: The modification increases the compound's hydrophobicity, improving membrane permeability and bioavailability [6] [9].
  • Metabolic Resistance: It protects the molecule from rapid enzymatic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for oxidizing the C15-hydroxyl group of native lipoxins to inactive 15-oxo metabolites [7].

Despite this modification, LXA4 ME retains the core stereochemical features essential for receptor recognition: the 5(S),6(R),15(S)-trihydroxy configuration [4]. This allows it to effectively bind to the formyl peptide receptor 2 (FPR2/ALX), a G-protein-coupled receptor (GPCR) expressed on immune cells (neutrophils, monocytes, macrophages) and non-immune cells (epithelial cells, neurons) [4] [5]. Activation of FPR2/ALX triggers intracellular signaling cascades (e.g., inhibition of NF-κB, modulation of MAP kinases) that suppress pro-inflammatory cytokine production and promote phagocytic clearance of apoptotic cells [3] [5].

Table 1: Structural and Biochemical Profile of LXA4 ME vs. Key Analogs

PropertyLXA4 ME15-epi-LXA4 (ATL)Benzo-LXA4 Analogs
Core StructureNative LXA4 + C1 Methyl Ester15(R) Epimer of LXA4Tetraene replaced with benzofused ring
Molecular Weight (g/mol)366.49352.47~380-400 (varies by analog)
Key Stability FeatureResists 15-PGDH oxidationSlower dehydrogenation (50% rate of LXA4)Resists enzymatic inactivation & β-oxidation
Primary ReceptorFPR2/ALXFPR2/ALXFPR2/ALX
Metabolic VulnerabilityEster hydrolysisDehydrogenation at C15Minimal

Endogenous Lipoxins vs. Synthetic Analogues: Stability and Bioactivity

Endogenous lipoxins (LXA4 and LXB4) are transcellular biosynthesis products generated via sequential actions of lipoxygenases (5-LO, 12-LO, 15-LO) during cell-cell interactions (e.g., neutrophil-platelet, neutrophil-epithelial) [2] [7]. While potent (active at low nanomolar concentrations), their therapeutic utility is limited by ultra-short half-lives (< 1-2 minutes in plasma) due to rapid inactivation via dehydrogenation and β-oxidation [2] [7].

LXA4 ME exemplifies the first generation of synthetic lipoxin analogs designed to overcome these limitations:

  • Metabolic Stability: Methyl esterification significantly retards dehydrogenation by 15-PGDH. Unlike native LXA4, which is rapidly converted to 15-oxo-LXA4, LXA4 ME maintains its resolutive activity longer in vivo [6] [9].
  • Bioactivity Profile: LXA4 ME retains key functions of native LXA4:
  • Inhibition of neutrophil chemotaxis and transmigration [2]
  • Stimulation of non-phlogistic monocyte/macrophage phagocytosis [4]
  • Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17) [3] [8]
  • Modulation of T-cell infiltration and function in inflammatory sites [3]
  • Comparative Efficacy: Second-generation analogs like benzo-LXA4 (where the tetraene is replaced by a benzofused ring system) exhibit superior stability and potency. Benzo analogs resist both enzymatic inactivation and β-oxidation, and demonstrate ~32% greater inhibition of PMN infiltration at nanogram doses compared to earlier analogs [2]. Other analogs, such as 16-phenoxy-LXA4, show enhanced potency (up to 10-fold) in stimulating monocyte adherence compared to native LXA4 (EC50 ≈ 1 × 10−10M) [4].

Table 2: Stability and Bioactivity Comparison: Endogenous vs. Synthetic Lipoxins

ParameterEndogenous LXA4LXA4 MEAdvanced Analogs (e.g., Benzo-LXA4)
Plasma Half-life< 2 minutesMinutes to hoursHours to days
Resistance to 15-PGDHNoneModerateHigh
Resistance to β-oxidationNoneLowHigh
Thermal StabilityLow (Tetraene degradation)ModerateHigh (Aromatic stabilization)
Potency in PMN InhibitionEC50 ~nMSimilar to LXA4~32% more potent than early analogs at ng doses
Synthetic ComplexityN/AModerateLow (Convergent synthesis)

Historical Evolution of LXA4 ME Research in Inflammation Resolution

The investigation of lipoxins and their analogs has evolved through distinct phases:

  • Discovery Era (1984-1990s): Lipoxins were first identified by Charles Serhan in 1984 as endogenous "braking signals" in inflammation [7]. Early research characterized their biosynthesis and anti-inflammatory actions but highlighted their metabolic instability.
  • First-Generation Analogs (Late 1990s-2000s): LXA4 ME emerged as a solution to stability issues. Its methyl ester prodrug design improved cellular uptake and demonstrated efficacy in reducing neutrophil superoxide generation at 0.1 μM, equaling leukotriene B4 potency but with opposing (anti-inflammatory) effects [6] [9]. Parallel development produced 15-epi-LXA4 (aspirin-triggered lipoxin, ATL), generated via aspirin-acetylated COX-2, which exhibited slower dehydrogenation and inspired more stable synthetic mimics [2] [7].
  • Second-Generation Analogs (2005-Present): To address residual limitations (ester hydrolysis, β-oxidation), structure-activity relationship (SAR) studies led to benzo-LXA4 analogs. Replacement of the tetraene with a benzofused ring (Petasis, 2005) conferred thermal stability, metabolic resistance, and synthetic accessibility while maintaining bioactivity [2] [7]. These analogs demonstrated organ-protective effects in models like hind-limb ischemia-reperfusion lung injury at nanogram doses [2].
  • Mechanistic Expansion (2010s-Present): Research shifted toward understanding molecular mechanisms and broader applications:
  • Neuroinflammation: LXA4 ME and analogs ameliorate EAE (multiple sclerosis model) by reducing CNS T-cell infiltration and Th1/Th17 cytokines [3].
  • Skin Inflammation: LXA4 analogs (e.g., BML-111) suppress HMGB1 translocation and TLR4/RAGE signaling in psoriasis models [8].
  • COVID-19 Relevance: LXB4 analogs showed potential in modulating B-cell responses relevant to viral infections [7].

Figure 1: Historical Milestones in Lipoxin Analog Development

1984: Serhan discovers endogenous Lipoxins  ↓  1990s: Characterization of LXA4 instability → Design of LXA4 ME (prodrug)  ↓  Early 2000s: Aspirin-triggered 15-epi-LXA4 identified → Enhanced stability concept  ↓  2005: Petasis develops benzo-LXA4 analogs (tetraene → benzofused ring)  ↓  2010-2020: Proof-of-concept in neuroinflammation (EAE), psoriasis (IMQ model), organ protection  ↓  Present: Exploration in viral inflammation (COVID-19) and chronic diseases  

The trajectory of LXA4 ME and its analogs underscores a paradigm shift in inflammation therapeutics: from broad immunosuppression to targeted resolution pharmacology. Future directions focus on optimizing delivery, receptor specificity, and clinical translation across chronic inflammatory diseases [5] [7].

Properties

CAS Number

97643-35-1

Product Name

Lipoxin A4 methyl ester

IUPAC Name

methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate

Molecular Formula

C21H34O5

Molecular Weight

366.5 g/mol

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5-,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1

InChI Key

UBPCKDCSZPRQJP-QDCMSWGPSA-N

SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O

Synonyms

LXA4 methyl ester;5(S),6(R),15(S)-TriHETE methyl ester

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.